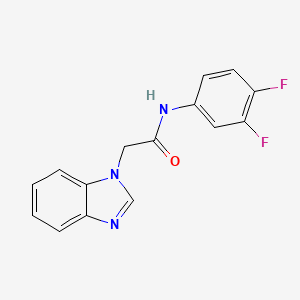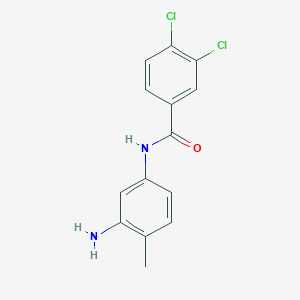
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amine group, a methyl group, and two chlorine atoms attached to a benzamide structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity. For instance, a continuous flow microreactor system was developed to synthesize N-(3-amino-4-methylphenyl)benzamide with a yield of 85.7% within 10 minutes .
化学反应分析
Types of Reactions
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a crucial building block in the synthesis of various chemical compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is utilized in industrial processes for the production of other chemicals and materials.
作用机制
The mechanism of action of N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(3-amino-4-methylphenyl)benzamide
- N-(4-methyl-3-nitrophenyl)benzamide
Uniqueness
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
分子式 |
C14H12Cl2N2O |
|---|---|
分子量 |
295.2 g/mol |
IUPAC 名称 |
N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-2-4-10(7-13(8)17)18-14(19)9-3-5-11(15)12(16)6-9/h2-7H,17H2,1H3,(H,18,19) |
InChI 键 |
VJYBFZVQINAVQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
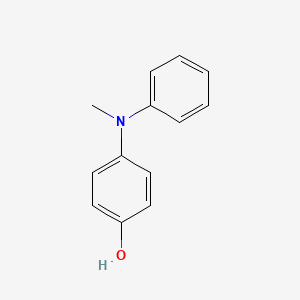
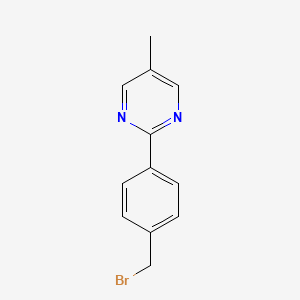



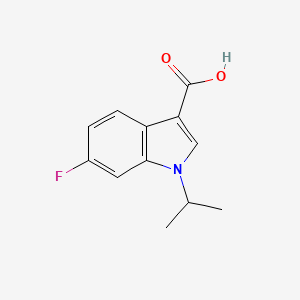
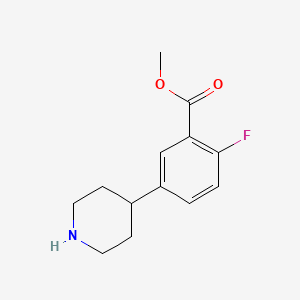
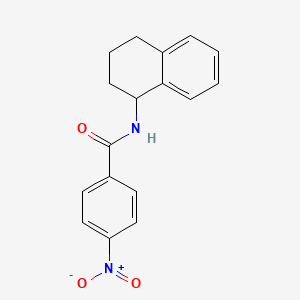
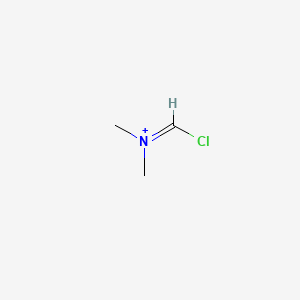
![(1-benzylpiperidin-3-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B8745859.png)
![10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine](/img/structure/B8745867.png)
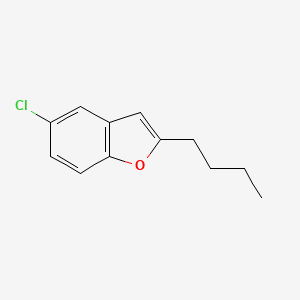
![Propane, 2-[(2-chloroethyl)sulfonyl]-2-methyl-](/img/structure/B8745887.png)
